1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one
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Overview
Description
1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one is a heterocyclic compound that features a thiazole ring fused with a thieno ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base, leading to the formation of the thiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Thiadiazoles: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one is unique due to its fused thieno-thiazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific functions .
Properties
Molecular Formula |
C13H19NOS2 |
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Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one |
InChI |
InChI=1S/C13H19NOS2/c1-3-5-6-9(4-2)12(15)13-14-10-7-16-8-11(10)17-13/h9H,3-8H2,1-2H3 |
InChI Key |
FTEGQXYHFJPCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)C1=NC2=C(S1)CSC2 |
Origin of Product |
United States |
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